molecular formula C20H21N3O3S B7478797 N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide

N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide

カタログ番号 B7478797
分子量: 383.5 g/mol
InChIキー: JIUGLLKFEGJKEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide, commonly known as QNZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ is a small molecule inhibitor that selectively targets NF-κB, a transcription factor that plays a crucial role in regulating the immune response and inflammation.

作用機序

QNZ selectively targets the NF-κB pathway, which is involved in the regulation of immune response and inflammation. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and plays a crucial role in the transcriptional regulation of genes involved in immune response, inflammation, and cell survival. QNZ inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it binds to DNA and activates gene expression.
Biochemical and Physiological Effects:
QNZ has been shown to have various biochemical and physiological effects, including the inhibition of cytokine production, cell proliferation, and cell migration. QNZ has also been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

実験室実験の利点と制限

QNZ has several advantages for lab experiments, including its selectivity for NF-κB and its ability to inhibit the activity of this pathway in a dose-dependent manner. QNZ has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, QNZ has some limitations, including its potential off-target effects and its relatively short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are several future directions for research on QNZ, including the development of more potent and selective inhibitors of NF-κB, the investigation of QNZ in combination with other therapies for cancer and autoimmune disorders, and the exploration of QNZ in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of QNZ and to optimize its dosing and administration in animal and clinical studies.
Conclusion:
In conclusion, QNZ is a small molecule inhibitor that selectively targets NF-κB and has potential therapeutic applications in various diseases. The synthesis method of QNZ is scalable and cost-effective, making it suitable for large-scale production. QNZ has several advantages for lab experiments, including its selectivity for NF-κB and its low toxicity, but also has some limitations, including its potential off-target effects and short half-life. Future research on QNZ should focus on developing more potent and selective inhibitors, investigating QNZ in combination with other therapies, and exploring its potential in other diseases.

合成法

The synthesis of QNZ involves the reaction of 2-ethylphenyl isocyanate with N-methyl-N-(quinolin-8-ylsulfonyl)glycine in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain QNZ in high purity. This synthesis method has been optimized to produce QNZ in a scalable and cost-effective manner, making it suitable for large-scale production.

科学的研究の応用

QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, QNZ has been shown to inhibit the growth and proliferation of cancer cells by suppressing the NF-κB pathway. In autoimmune disorders, QNZ has been found to reduce the production of inflammatory cytokines and decrease the activity of immune cells. In inflammatory diseases, QNZ has been shown to alleviate inflammation and reduce tissue damage.

特性

IUPAC Name

N-(2-ethylphenyl)-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-15-8-4-5-11-17(15)22-19(24)14-23(2)27(25,26)18-12-6-9-16-10-7-13-21-20(16)18/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUGLLKFEGJKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。